N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as cyano, methyl, thiophene, and ethylsulfanyl in its structure suggests potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting from simple precursors, the thiophene ring can be synthesized through cyclization reactions.
Introduction of Substituents: Functional groups such as cyano and methyl can be introduced via electrophilic substitution reactions.
Formation of Benzamide: The benzamide moiety can be synthesized by reacting an appropriate benzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential bioactive compound for drug discovery.
Medicine: Possible therapeutic agent due to its structural features.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(methylsulfanyl)benzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(propylsulfanyl)benzamide
Uniqueness
The unique combination of functional groups in N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide might confer distinct reactivity and biological activity compared to its analogs. The ethylsulfanyl group, in particular, could influence its solubility, stability, and interaction with biological targets.
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(ethylsulfanyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2OS, with a molecular weight of approximately 258.34 g/mol. The compound features a benzamide core with a thiophene ring and a cyano group, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the thiophene ring allows for non-covalent interactions , such as hydrogen bonding and hydrophobic interactions, which can modulate biological pathways.
Studies suggest that compounds with similar structures can affect neurotransmitter systems, particularly dopamine pathways, which may have implications in treating neurological disorders .
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
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Anticancer Potential :
- Research has shown that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy, particularly for tumors resistant to conventional treatments.
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Anti-inflammatory Effects :
- In vitro studies have reported that the compound can reduce pro-inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Anticancer | Induces apoptosis in A549 cells | |
Anti-inflammatory | Reduces TNF-alpha levels |
Detailed Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar compounds, revealing that modifications on the thiophene ring significantly enhance cytotoxicity against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups at specific positions on the thiophene ring exhibited increased potency against breast cancer cells .
Synthesis
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Thiophene Ring : Starting from commercially available precursors.
- Introduction of Cyano Group : Using appropriate reagents under controlled conditions.
- Benzamide Formation : Coupling reactions between the thiophene derivative and an amine.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-13-7-5-6-12(8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLADXIIPBUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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